4,4,5,5,6,6,7,7-Octafluorodeca-1,9-diene
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Overview
Description
Synthesis Analysis
The synthesis of related polyfluoro-compounds often involves cross-ring bond formation and Diels-Alder reactions, as demonstrated in the study of polyfluoro-compounds based on the cycloheptane ring system. These compounds are derived from nonafluorocyclohepta-1,3-dienes and octafluorocyclohepta-1,3,5-triene, showcasing the utility of these methods in producing highly fluorinated bicyclic compounds (Dodsworth et al., 1984). Furthermore, the Diels-Alder reaction, in combination with intramolecular Pauson–Khand reactions, has been utilized for the synthesis of complex polyfluorinated structures, offering pathways for creating novel polyfluoro-compounds (Marco-Contelles et al., 2002).
Molecular Structure Analysis
The molecular structure of polyfluoro-compounds is significantly affected by fluorination. For example, X-ray crystallography studies have elucidated the structure of octafluoro-1,2-dimethylenecyclobutane, revealing its strong π acceptor capabilities and the influence of fluorination on molecular geometry (Lentz & Patzschke, 2004). Similarly, the structure of 2H,4H-hexafluoro-1,5-dimethoxy-8-oxabicyclo(3,2,1)octan-3-one, derived from decafluorocyclohepta-1,4-diene, showcases the effect of fluorination on the stabilization of certain bicyclic frameworks (Hamor et al., 1977).
Chemical Reactions and Properties
Fluorinated dienes, such as those derived from tetrafluoroethene and octafluorocyclopentene, demonstrate unique chemical reactivity, including defluorination reactions that yield new fluorinated dienes (Briscoe et al., 1994). These reactions highlight the diverse reactivity and potential for functionalization inherent in polyfluorinated diene systems.
Physical Properties Analysis
The physical properties of polyfluoro-compounds, such as their volatility and solubility, are markedly affected by their fluorination level. For instance, the synthesis and reactions of polyfluorocycloalkenes have demonstrated the influence of fluorination on the physical characteristics of these compounds, including their reactivity and stability under various conditions (Clayton et al., 1971).
Chemical Properties Analysis
The chemical properties of polyfluoro-compounds, such as 4,4,5,5,6,6,7,7-Octafluorodeca-1,9-diene, are characterized by their enhanced stability, reactivity, and potential for undergoing selective transformations. These properties are exemplified in the selective transformations of differently functionalized dienes, which can be utilized to prepare novel building blocks for synthesis, reflecting the broad utility and versatility of polyfluorinated compounds in chemical synthesis (Marco-Contelles et al., 2002).
Scientific Research Applications
Polyfluorinated Bicyclic Compounds Synthesis
Research by Dodsworth et al. (1984) delves into the synthesis of polyfluoro-compounds based on the cycloheptane ring system, highlighting the chemical reactivity and potential applications of fluorinated cyclic compounds in material science and organic synthesis. Their work demonstrates the formation of bicyclic compounds derived from nonafluorocyclohepta-1,3-dienes and octafluorocyclohepta-1,3,5-triene, showing the complex reactions these compounds can undergo, including cross-ring bond formation and dehydrofluorination processes (Dodsworth, Jenkins, Stephens, & Tatlow, 1984).
Electrochemical Reduction Studies
Doyle, Patrick, and Pedler (1971) studied the electrochemical reduction of octafluorocyclohexadienes, revealing insights into the stability and reactivity of fluorinated dienes. Their findings contribute to understanding the electronic properties and reactivity of such compounds, which could extend to octafluorodeca-1,9-diene and its derivatives by analogy (Doyle, Patrick, & Pedler, 1971).
Metathesis Reactions
Research on the metathesis reactions of α,ω-dienes, as conducted by Kawai et al. (1984), provides insights into the transformations that long-chain dienes can undergo. Specifically, their work on the metathesis of dienes like 1,7-Octadiene into cyclic and acyclic products underlines the versatility of dienes in synthetic chemistry, potentially offering parallels to the transformations octafluorodeca-1,9-diene might undergo (Kawai, Yamazaki, Taoka, & Kobayashi, 1984).
Fluorinated Dienes in Polymer Chemistry
The work by Wagener, Boncella, and Nel (1991) on acyclic diene metathesis (ADMET) polymerization demonstrates the utility of dienes in the synthesis of polymers with specific properties, including high thermal stability and resistance to solvents and chemicals. Such research could be relevant to the use of fluorinated dienes in creating novel polymeric materials (Wagener, Boncella, & Nel, 1991).
Fluorinated Compounds in Organic Synthesis
The exploration of new fluorinated dienes by defluorination methods, as investigated by Briscoe et al. (1994), showcases the synthetic pathways to access fluorinated olefins, which are valuable in organic synthesis and material science for their unique reactivity and properties (Briscoe, Chambers, Mullins, Nakamura, Vaughan, & Drakesmith, 1994).
Safety and Hazards
properties
IUPAC Name |
4,4,5,5,6,6,7,7-octafluorodeca-1,9-diene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F8/c1-3-5-7(11,12)9(15,16)10(17,18)8(13,14)6-4-2/h3-4H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSCCIAFMBNMKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(C(C(CC=C)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380854 |
Source
|
Record name | 4,4,5,5,6,6,7,7-octafluorodeca-1,9-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
170804-07-6 |
Source
|
Record name | 4,4,5,5,6,6,7,7-octafluorodeca-1,9-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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